3-(Phenoxyacetylhydrazono)-2-indolinone is a chemical compound that belongs to the class of indolinones, which are characterized by their bicyclic structure containing both an indole and a ketone group. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various organic reactions, particularly involving hydrazones and phenoxyacetyl derivatives. Its synthesis is often explored in academic research focusing on new pharmaceuticals and synthetic methodologies.
3-(Phenoxyacetylhydrazono)-2-indolinone can be classified as:
The synthesis of 3-(Phenoxyacetylhydrazono)-2-indolinone typically involves the condensation reaction between phenoxyacetyl hydrazine and an appropriate indole derivative. The following steps outline a common synthetic route:
The molecular structure of 3-(Phenoxyacetylhydrazono)-2-indolinone features a complex arrangement that includes:
3-(Phenoxyacetylhydrazono)-2-indolinone can participate in various chemical reactions due to its functional groups. Notable reactions include:
The mechanism of action for 3-(Phenoxyacetylhydrazono)-2-indolinone is primarily investigated in the context of its biological activities. It is believed to interact with specific biological targets due to its structural features:
Research studies often employ various assays to evaluate the biological activity of this compound, measuring parameters such as IC50 values against specific targets.
3-(Phenoxyacetylhydrazono)-2-indolinone has several applications in scientific research:
The hydrazonoindolin-2-one scaffold represents a structurally versatile chemotype within heterocyclic medicinal chemistry, characterized by a bicyclic framework comprising an indole-derived core modified at the C3 position with a hydrazone moiety. This configuration merges the inherent biological properties of the oxindole nucleus with the diverse hydrogen-bonding and metal-chelating capabilities of the hydrazone functional group. The resulting molecular architecture facilitates interactions with a broad spectrum of biological targets, particularly protein kinases and epigenetic regulators, positioning it as a privileged structure in targeted therapeutic agent development [1] [5]. The incorporation of the hydrazone linker (–NH–N=CR₂) significantly enhances molecular planarity and introduces points for strategic functionalization, thereby enabling precise modulation of electronic properties, solubility profiles, and three-dimensional target complementarity. Within this chemical class, 3-(Phenoxyacetylhydrazono)-2-indolinone exemplifies a rationally designed derivative where phenoxyacetyl substitution confers distinct steric and electronic features hypothesized to optimize target engagement and pharmacokinetic behavior [1] [4].
Indolin-2-one derivatives constitute a therapeutically significant class of bioactive compounds with clinically validated molecular targets, particularly in oncology. Their mechanism of action predominantly involves selective inhibition of tyrosine kinases, serine/threonine kinases, and epigenetic regulators, which are frequently dysregulated in proliferative diseases. The oxindole core facilitates key hydrogen-bonding interactions with kinase hinge regions, while substitutions at the C3 position enable extension into adjacent hydrophobic pockets or allosteric sites, enhancing selectivity and potency [1].
Table 1: Molecular Targets and Therapeutic Applications of Representative Indolin-2-one Derivatives
| Compound Scaffold | Primary Molecular Target(s) | Therapeutic Area | Development Status |
|---|---|---|---|
| Sunitinib (3-pyrrole) | VEGFR, PDGFR, KIT | Renal Cell Carcinoma, GIST | FDA Approved |
| Nintedanib (3-carboxylate) | VEGFR, FGFR, PDGFR | Idiopathic Pulmonary Fibrosis | FDA Approved |
| 3-Hydrazono derivatives | PLK1, MDM2, HDACs, Neuraminidase | Cancer, Antiviral | Preclinical Research |
Patented 2-indolinone derivatives (2008-2014) demonstrate expanded target profiles, including polo-like kinase 1 (PLK1), a critical regulator of mitosis, and mouse double minute 2 homolog (MDM2), the primary negative regulator of tumor suppressor p53. Inhibition of these targets disrupts cell cycle progression and promotes apoptosis in malignant cells. Furthermore, select 3-hydrazonoindolin-2-ones exhibit histone deacetylase (HDAC) inhibitory activity, enabling epigenetic modulation of gene expression, and influenza neuraminidase inhibition, indicating broad mechanistic versatility beyond oncology [1] [2]. The structural adaptability of the scaffold allows optimization toward specific target classes while maintaining favorable drug-like properties, as evidenced by the progression of several candidates into preclinical efficacy studies [1].
The strategic incorporation of hydrazone functionality at the C3 position of the indolin-2-one scaffold evolved from systematic structure-activity relationship investigations aimed at overcoming limitations of earlier derivatives, particularly metabolic instability and selectivity challenges associated with simple alkylidene substitutions. Hydrazone introduction transforms the C3 from a sp²-hybridized carbon (as in sunitinib) to a functionalized nitrogen (C=N–N), enhancing hydrogen-bonding capacity and introducing a conformationally constrained planar region beneficial for intercalation into enzyme active sites. This modification expands synthetic accessibility through facile condensation reactions between hydrazides and the oxindole carbonyl, enabling rapid generation of diverse analogs for biological evaluation [1] [5].
Table 2: Impact of Hydrazone Substitution Patterns on Biological Activity
| C3 Hydrazone Substituent (R) | Key Biological Activities Reported | Putative Target Engagement Mechanism |
|---|---|---|
| Aryl/heteroaryl | Kinase inhibition (VEGFR, Aurora B), Antiproliferative | Hydrophobic pocket occupation, π-Stacking |
| Alkanoyl (e.g., acetyl) | Moderate kinase inhibition, Antibacterial | Surface binding, limited hydrophobic extension |
| Phenoxyacetyl (as discussed) | Enhanced PLK1/HDAC inhibition, Neuraminidase binding (analogs) | Deep cavity penetration via phenoxy extension, H-bonding |
| Azaindole-fused | Potent neuraminidase inhibition (IC₅₀ < 100 nM in analogs) | 430-cavity binding distinct from oseltamivir site |
The phenoxyacetylhydrazone modification, specifically in 3-(Phenoxyacetylhydrazono)-2-indolinone, represents an advanced iteration within this structural class. The phenoxy group (–O–C₆H₅) provides a rigid, hydrophobic extension capable of penetrating deep enzymatic cavities, such as the 430-cavity in influenza neuraminidase observed in related 3-indolinones. Computational analyses suggest the phenoxy oxygen may participate in hydrogen-bonding networks or water-mediated interactions, while the phenyl ring engages in van der Waals contacts or T-stacking with aromatic residues in target proteins. This design leverages principles of fragment-based drug discovery, where the phenoxyacetyl moiety acts as a privileged fragment conferring enhanced target affinity and selectivity compared to simpler alkyl or acetyl substituents [2] [4].
The integration of the phenoxyacetyl group onto the hydrazonoindolin-2-one scaffold constitutes a rational structure-based design strategy targeting improved pharmacological performance through synergistic physicochemical and steric optimization. The phenoxyacetyl moiety (–NH–N=C(OCH₂C₆H₅)) combines several pharmacophoric elements: 1) an amide carbonyl capable of acting as a hydrogen-bond acceptor; 2) a methylene linker (–CH₂–) providing torsional flexibility and optimal spacer length; and 3) a terminal phenyl ring delivering hydrophobic bulk and potential for π-system interactions. This specific arrangement balances lipophilicity and polarity, contributing to enhanced membrane permeability while maintaining solubility—critical factors for cellular uptake and oral bioavailability potential [4] [5].
Molecular modeling studies on analogous compounds indicate that the phenoxy extension enables unique binding modes compared to smaller substituents. For instance, in kinase targets, this group may project toward solvent-exposed regions or occupy distinct sub-pockets, potentially improving selectivity profiles by avoiding conserved ATP-binding residues. In neuraminidase, phenoxy-containing indolinones demonstrated binding within the 430-cavity, an accessory site adjacent to the catalytic center, enabling inhibition through a novel mechanism compared to conventional sialic acid analogs like oseltamivir. This binding mode was corroborated by molecular dynamics simulations showing stable interactions over extended trajectories [2] [4].
Physicochemical profiling using in silico filters further supports the design rationale. Phenoxyacetylhydrazonoindolin-2-ones typically exhibit calculated logP values between 2.5–4.0, aligning with Lipinski's guidelines for drug-likeness (logP ≤ 5). Their topological polar surface area (TPSA), influenced by both the oxindole carbonyls and the hydrazone nitrogen, generally falls below 100 Ų, suggesting favorable passive absorption. Importantly, these compounds typically evade common medicinal chemistry filters (e.g., PAINS, REOS) due to the absence of reactive or promiscuous functionalities, indicating suitability for further development. The strategic functionalization thus represents a convergence of target engagement hypotheses and property-based design principles aimed at generating efficacious lead compounds [4].
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: